An In-depth Technical Guide to (5-Chloro-2-methoxypyridin-4-YL)boronic acid
An In-depth Technical Guide to (5-Chloro-2-methoxypyridin-4-YL)boronic acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (5-Chloro-2-methoxypyridin-4-YL)boronic acid, a key building block in modern organic synthesis and drug discovery. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
(5-Chloro-2-methoxypyridin-4-YL)boronic acid is a substituted pyridine derivative containing a boronic acid functional group. This structure makes it a valuable reagent in various cross-coupling reactions.
| Property | Data | Reference |
| IUPAC Name | (5-chloro-2-methoxy-4-pyridinyl)boronic acid | |
| CAS Number | 475275-69-5 | [1] |
| Molecular Formula | C₆H₇BClNO₃ | [1][2] |
| Molecular Weight | 187.39 g/mol | [1][2] |
| Physical Form | White to Yellow Solid | |
| Purity | Typically ≥90% or ≥95% | [3] |
| Storage Temperature | Freezer | |
| InChI Key | ONFAPGPPGOLJST-UHFFFAOYSA-N | |
| Hazard Identification | Irritant | [1] |
Spectroscopic and Analytical Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹¹B NMR are essential for structural elucidation.[4] A common challenge with boronic acids is their tendency to form cyclic anhydrides (boroxines), which can result in complex or broadened NMR spectra.[4] This can often be mitigated by using a coordinating deuterated solvent like DMSO-d₆.[4]
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Mass Spectrometry (MS) : MS is used to confirm the molecular weight and elemental composition.[4] Techniques like Electrospray Ionization (ESI) are common.
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High-Performance Liquid Chromatography (HPLC) : HPLC is a critical technique for assessing the purity of the compound and monitoring the progress of reactions in which it is used.[4]
The following diagram illustrates a general workflow for the analytical characterization of a boronic acid.
Synthesis and Reactivity
(5-Chloro-2-methoxypyridin-4-YL)boronic acid is typically synthesized through a multi-step process starting from a corresponding pyridine derivative. A common strategy involves a lithium-halogen exchange followed by borylation.
The following diagram outlines a generalized synthetic pathway for producing substituted pyridine boronic acids.
Applications in Research and Drug Development
Boronic acids are exceptionally versatile reagents in organic chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds.
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Pharmaceutical Development : This compound serves as a crucial building block in the synthesis of complex molecules for drug discovery.[5] Boronic acids themselves are a class of compounds with significant therapeutic potential, with several FDA-approved drugs containing a boronic acid moiety.[6][7] These drugs often act as enzyme inhibitors.[6] The unique properties of the boronic acid group can enhance drug potency and improve pharmacokinetic profiles.[7]
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Organic Synthesis : It is a key intermediate for creating complex organic frameworks through cross-coupling reactions.[5]
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Agrochemicals and Materials Science : The ability to facilitate C-C bond formation makes it useful in developing new agrochemicals and advanced materials like polymers and coatings.[5]
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a therapeutic agent synthesized using (5-Chloro-2-methoxypyridin-4-YL)boronic acid as a building block.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)
This protocol outlines a typical procedure for a Suzuki-Miyaura cross-coupling reaction using a boronic acid like (5-Chloro-2-methoxypyridin-4-YL)boronic acid.
Materials:
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(5-Chloro-2-methoxypyridin-4-YL)boronic acid (1.2 equivalents)
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Aryl halide (e.g., Aryl bromide or iodide) (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
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Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)
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Reaction vessel (e.g., Schlenk flask)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Setup : To a reaction vessel, add the aryl halide, (5-Chloro-2-methoxypyridin-4-YL)boronic acid, and the base.
-
Inerting : Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
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Solvent and Catalyst Addition : Add the degassed solvent(s) followed by the palladium catalyst under a positive pressure of the inert gas.
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Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
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Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The workflow for this experimental protocol is visualized below.
Safety and Handling
(5-Chloro-2-methoxypyridin-4-YL)boronic acid is classified as an irritant.[1] Standard laboratory safety precautions should be followed.
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Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]
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Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][9] Use only in a well-ventilated area.[8][9] Wash hands and any exposed skin thoroughly after handling.[8]
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Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store locked up.[8][9] For long-term stability, freezer storage is recommended.
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Incompatible Materials : Avoid strong oxidizing agents, strong acids, and strong bases.[8]
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First Aid :
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Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[8]
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Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]
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Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
Ingestion : Rinse mouth. Call a poison center or doctor if you feel unwell.[8]
-
-
Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8]
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. (5-Chloro-2-methoxypyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
